molecular formula C9H10BFO4 B1387902 (3-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid CAS No. 871329-85-0

(3-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

Cat. No. B1387902
M. Wt: 211.98 g/mol
InChI Key: HJLWJMNBGUVWFR-UHFFFAOYSA-N
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Description

“(3-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid” is a type of boronic acid. Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior .


Molecular Structure Analysis

The structure of boronic acids and their reactivity relationships are crucial in their applications. Key structure–reactivity relationships clearly indicated that both boronic acid structure and solution pH must be carefully considered . By considering a variety of boronic acids with systematically varied electronics and sterics, these results provide guidance during the selection of organoboron compounds in sensing, delivery, and materials chemistry .


Chemical Reactions Analysis

Boronic acids have been shown to be effective sensors for various saccharides, polysaccharides, glycoproteins, glycated proteins, and dopamine. Sensing occurs primarily through the formation of boronate esters with 1,2- or 1,3-diols present on the substrate . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids are largely determined by their structure and the pH of the solution they are in . For example, boronic acid pKa values were determined through spectroscopic titration, whereas binding constants were determined by fluorescence spectroscopy during competitive binding studies .

Scientific Research Applications

  • General Information “(3-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C9H10BFO4 . It has a molecular weight of 211.99 . It’s typically stored in an inert atmosphere at temperatures between 2-8°C .

  • Potential Applications

    • Suzuki–Miyaura Coupling : This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
    • Sensing Applications : Boronic acids, including “(3-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
  • Permeation Prediction : Another potential application could be in predicting the permeation of compounds across the outer membrane of P. aeruginosa . While the specific use of “(3-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid” in this context is not mentioned, it’s possible that the compound could be used in similar applications .

  • Chemical Synthesis : This compound could be used in chemical synthesis . It could potentially be used to synthesize other compounds, as boronic acids are often used as intermediates in the synthesis of other compounds .

  • Material Science : Boronic acids, including “(3-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid”, could potentially be used in material science . They could be used in the development of new materials, such as polymers, due to their ability to form stable covalent bonds with other compounds .

Future Directions

The development of boronic acid-based linkages, namely boronic acid esters and boroxines, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins . This paves the way for the development of new materials that show a longer lifetime and that can be easily recycled .

properties

IUPAC Name

(3-ethoxycarbonyl-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO4/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLWJMNBGUVWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660115
Record name [3-(Ethoxycarbonyl)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

CAS RN

871329-85-0
Record name Benzoic acid, 3-borono-5-fluoro-, 1-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Ethoxycarbonyl)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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